5-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C16H15F4NO4S and its molecular weight is 393.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Fluorinating Reagents and Methodologies
Research has introduced novel electrophilic fluorinating reagents, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), which is a sterically demanding analogue of popular fluorinating reagent N-fluorobenzenesulfonmide (NFSI). NFBSI improves enantioselectivity in fluorination reactions, demonstrating the ongoing advancement in developing precise fluorination techniques for synthetic chemistry (Yasui et al., 2011).
Synthesis of Fluorinated Compounds for Therapeutic Applications
A study on the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides revealed that introducing a fluorine atom notably increased COX-1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, showcasing the potential of fluorinated compounds in developing new therapeutic agents (Hashimoto et al., 2002).
Fluorinated Compounds in Material Science
The synthesis of alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides presents an example of how fluorination can enhance the properties of molecules, such as increased acidity and carbonic anhydrase inhibition, which could have implications in material science and enzyme inhibition studies (Blackburn & Türkmen, 2005).
Enhancing Fluorophore Photostability and Spectroscopic Properties
Fluorination of fluorophores can substantially enhance their photostability and improve spectroscopic properties. Research into fluorinated benzophenones, xanthones, acridones, and thioxanthones through nucleophilic aromatic substitution has opened pathways to novel fluorinated analogues of fluorescein, rhodamine, and other derivatives, highlighting the importance of fluorinated compounds in developing advanced spectroscopic materials (Woydziak, Fu, & Peterson, 2012).
Antitumor Drugs Development
Research into sulfonamide derivatives containing 5-flurouracil and nitrogen mustard aims to create potent antitumor agents with low toxicity. This approach exemplifies the use of fluorinated compounds in the design and synthesis of new drugs with enhanced efficacy and reduced side effects, showcasing the therapeutic potential of such compounds (Huang, Lin, & Huang, 2001).
Mechanism of Action
The mode of action of sulfonamides generally involves their ability to inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction. They do this by acting as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the production of folic acid .
The pharmacokinetics of sulfonamides can vary, but they are generally well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
The action of sulfonamides can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For example, the antibacterial activity of sulfonamides can be reduced in the presence of pus or tissue debris .
Properties
IUPAC Name |
5-fluoro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4NO4S/c1-25-14-7-6-12(17)8-15(14)26(23,24)21-9-13(22)10-2-4-11(5-3-10)16(18,19)20/h2-8,13,21-22H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGDUKOXYKDVSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.